molecular formula C4H6N2OS B6234699 (4-methyl-1,2,5-oxadiazol-3-yl)methanethiol CAS No. 923680-05-1

(4-methyl-1,2,5-oxadiazol-3-yl)methanethiol

Cat. No.: B6234699
CAS No.: 923680-05-1
M. Wt: 130.2
InChI Key:
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Description

(4-methyl-1,2,5-oxadiazol-3-yl)methanethiol is a heterocyclic compound that contains an oxadiazole ring with a methyl group at the 4-position and a methanethiol group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methyl-1,2,5-oxadiazol-3-yl)methanethiol typically involves the cyclization of appropriate precursors under specific conditions One common method involves the reaction of a hydrazine derivative with a carbon disulfide compound, followed by cyclization to form the oxadiazole ring

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(4-methyl-1,2,5-oxadiazol-3-yl)methanethiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The methyl and methanethiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while nucleophilic substitution can introduce various functional groups at the methyl or methanethiol positions.

Scientific Research Applications

(4-methyl-1,2,5-oxadiazol-3-yl)methanethiol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-methyl-1,2,5-oxadiazol-3-yl)methanethiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their activity. The oxadiazole ring may also interact with biological receptors, influencing various cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (4-methyl-1,2,5-oxadiazol-3-yl)methanol: Similar structure but with a hydroxyl group instead of a thiol group.

    (4-methyl-1,2,5-oxadiazol-3-yl)methanamine: Contains an amine group instead of a thiol group.

    (4-methyl-1,2,5-oxadiazol-3-yl)methanone: Features a carbonyl group instead of a thiol group.

Uniqueness

(4-methyl-1,2,5-oxadiazol-3-yl)methanethiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity. The combination of the oxadiazole ring and the thiol group makes it a versatile compound for various applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (4-methyl-1,2,5-oxadiazol-3-yl)methanethiol involves the reaction of 4-methyl-1,2,5-oxadiazol-3-ylamine with chloromethyl methyl sulfide.", "Starting Materials": [ "4-methyl-1,2,5-oxadiazol-3-ylamine", "Chloromethyl methyl sulfide" ], "Reaction": [ "To a solution of 4-methyl-1,2,5-oxadiazol-3-ylamine in dry THF, add sodium hydride and stir for 30 minutes.", "Add chloromethyl methyl sulfide dropwise to the reaction mixture and stir for 24 hours at room temperature.", "Quench the reaction with water and extract the product with ethyl acetate.", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Purify the product by column chromatography using a mixture of hexane and ethyl acetate as the eluent." ] }

CAS No.

923680-05-1

Molecular Formula

C4H6N2OS

Molecular Weight

130.2

Purity

95

Origin of Product

United States

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